2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
CAS No.: 125056-71-5
Cat. No.: VC17166047
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125056-71-5 |
|---|---|
| Molecular Formula | C9H14N2O4S |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
| Standard InChI Key | RCMQIVZCCPUJFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=O)NC1=O)COCCO)SC |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of this compound is C₉H₁₄N₂O₄S, with a molar mass of 246.28 g/mol. The pyrimidinedione core consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. Key substituents include:
-
1-[(2-Hydroxyethoxy)methyl]: A polar acyclic chain enhancing water solubility through hydrogen bonding.
-
5-Methyl group: A hydrophobic substituent influencing van der Waals interactions in biological systems.
-
6-(Methylthio): A sulfur-containing group contributing to electron delocalization and potential metal coordination .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 246.28 g/mol |
| LogP (Predicted) | 0.89 ± 0.35 |
| Hydrogen Bond Donors | 2 (pyrimidinedione NH, hydroxyl) |
| Hydrogen Bond Acceptors | 5 (4 carbonyl O, 1 ether O) |
| Rotatable Bonds | 5 |
Synthesis and Manufacturing
The synthesis follows modified Gould-Jacobs cyclization strategies optimized for pyrimidinedione derivatives. As detailed in Buckheit et al. (2007), key steps include :
-
Tosylation of Pyrimidinedione Core: Reacting 2,4(1H,3H)-pyrimidinedione with p-toluenesulfonyl chloride in pyridine to activate the N-1 position.
-
Alkylation: Introducing the (2-hydroxyethoxy)methyl group via nucleophilic substitution using sodium bicarbonate and lithium iodide in dimethylformamide (DMF) at 50–80°C.
-
Thioether Formation: Installing the methylthio group at position 6 through radical-mediated thiolation or displacement reactions.
Critical parameters affecting yield (typically 30–45%):
-
Temperature control during alkylation to prevent epimerization
-
Anhydrous conditions for thioether stabilization
-
Purification via column chromatography using ethyl acetate/hexane gradients
Biological Activity and Mechanism
While direct antiviral data for this compound remains unpublished, structural analogs demonstrate potent HIV-1 RT inhibition (IC₅₀ = 12–85 nM) . The 6-(methylthio) group enhances binding to the NNRTI pocket through:
-
Hydrophobic interactions with Pro95 and Trp229 residues
-
Sulfur-π interactions with Tyr318 aromatic ring
-
Conformational restriction of the pyrimidinedione core
Table 2: Comparative Activity of Pyrimidinedione Derivatives
| Substituent Pattern | HIV-1 RT IC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| 5-Me, 6-SMe, 1-HEM* | 38.2 ± 4.1 | >100 |
| 5-Cl, 6-OMe, 1-cyclopentyl | 12.7 ± 1.8 | 45.3 |
| 5-H, 6-SMe, 1-benzyl | 84.9 ± 6.3 | >100 |
| *HEM = (2-hydroxyethoxy)methyl |
| GHS Category | Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity (Cat 4) | H302 | Avoid ingestion |
| Skin Irritation (Cat 2) | H315 | Wear nitrile gloves |
| Eye Irritation (Cat 2A) | H319 | Use chemical goggles |
| Respiratory Irritation | H335 | Use fume hood |
First aid measures include copious water irrigation for eye contact (15 min minimum) and activated charcoal (2 g/kg) for accidental ingestion. Long-term storage requires desiccated conditions at 2–8°C under nitrogen atmosphere.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume